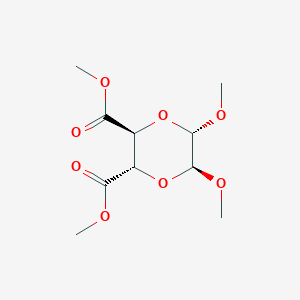
(2S 3S 5S 6S)-5 6-Dimethoxy-5 6-dimethy&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester is a complex organic molecule with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester typically involves multi-step organic reactions. One common method includes the use of starting materials such as dimethyl malonate and methoxyacetone, which undergo a series of condensation and cyclization reactions under controlled conditions . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis . Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
(2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The detailed molecular interactions and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
- (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester
Uniqueness
The uniqueness of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H16O8 |
|---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H16O8/c1-13-7(11)5-6(8(12)14-2)18-10(16-4)9(15-3)17-5/h5-6,9-10H,1-4H3/t5-,6-,9-,10-/m0/s1 |
InChI-Schlüssel |
YZKPPJAYEHUCQD-XYMMMQBSSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)OC |
Kanonische SMILES |
COC1C(OC(C(O1)C(=O)OC)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



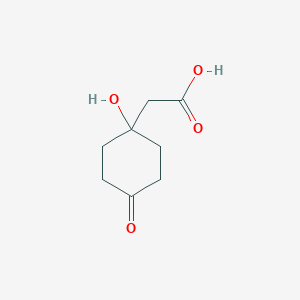
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
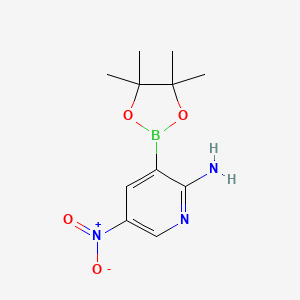
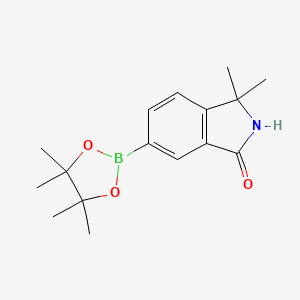
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)
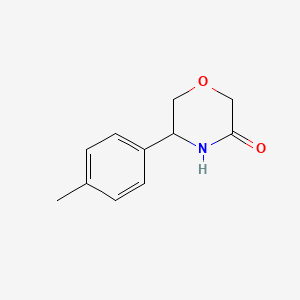
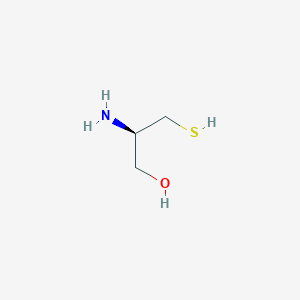
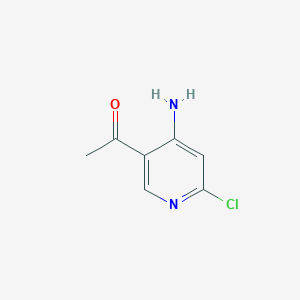

![(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11756478.png)
![[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
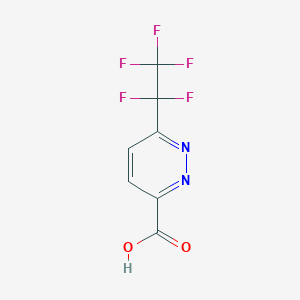
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
